1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a small molecule inhibitor with remarkable potency against various cancer types . Its mechanism of action involves targeting proteins essential for cancer cell growth and replication, promoting tumor shrinkage and cell death .
Molecular Structure Analysis
The molecular formula of this compound is C29H29N3O4 . The InChI code is 1S/C29H29N3O4/c1-21-17-32 (28 (35)30-27 (21)34)26-19-31 (18-25 (20-33)36-26)29 (22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-17,25-26,33H,18-20H2,1H3, (H,30,34,35)/t25-,26+/m0/s1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 483.6 g/mol. It is usually 95% pure. The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis Techniques
The synthesis of pyrimidine derivatives often involves multicomponent reactions, showcasing the versatility of these compounds in organic chemistry. For example, the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione through Aldol–Michael addition reactions demonstrates the compound's ability to form in high yield under aqueous conditions, highlighting the compound's structural confirmation through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Structural Characterization
The detailed molecular structure of pyrimidine derivatives can be confirmed using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques provide insights into the compound's crystal form, molecular dimensions, and conformation, crucial for understanding their potential applications in various fields (Li et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-21-17-32(28(35)30-27(21)34)26-19-31(18-25(20-33)36-26)29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-17,25-26,33H,18-20H2,1H3,(H,30,34,35)/t25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINOYLIIFJJPCM-IZZNHLLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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